2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride - 1185292-99-2

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride

Catalog Number: EVT-1680884
CAS Number: 1185292-99-2
Molecular Formula: C11H14ClN3
Molecular Weight: 223.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: Many pyrazole derivatives exhibit a wide range of biological activities, including antibacterial [], antifungal [], anticancer [], and anti-inflammatory [] properties.

(E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide (HL) and its MoO2(II) complex (cis-[MoO2(L)2])

  • Compound Description: (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)amino)benzenesulfonamide, abbreviated as HL, is a Schiff base ligand synthesized and studied for its ability to form complexes with metals like MoO2(II) []. The resulting complex, cis-[MoO2(L)2], where L represents the deprotonated form of HL, was characterized using various spectroscopic methods and DFT calculations. The research highlighted the potential pharmacological activity of both the ligand and its complex, supported by in silico studies evaluating their bioactivity scores, drug-likeness, and ADME properties [].

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

  • Compound Description: This compound is a complex heterocycle synthesized through a reaction involving a pyrazole-carbaldehyde derivative and a thiazolidin-4-one derivative []. The structure of this compound was confirmed by X-ray diffraction and spectral analyses [].

2-(1-Phenyl-3-aryl-1H-pyrazol-4-yl)-3-chlorochromones

  • Compound Description: This series of compounds containing fluorine substituents was synthesized and evaluated for its antimicrobial activities []. The synthesis involved a multi-step process starting from a fluorinated chalcone derivative [].

2-(1-Phenyl-3-aryl-1H-pyrazol-4-yl)chromones

  • Compound Description: These compounds represent another series of fluorinated derivatives synthesized alongside the 2-(1-Phenyl-3-aryl-1H-pyrazol-4-yl)-3-chlorochromones [].

5-(1-Phenyl-3-aryl-1H-pyrazol-4-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrazolines

  • Compound Description: This series represents another set of pyrazoline derivatives, synthesized and investigated alongside the aforementioned chromone derivatives for their potential antimicrobial activities [].

2-((1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methylene)-2,3-dihydro-1H-inden-1-one

  • Compound Description: This specific compound was synthesized and its crystal structure was determined using X-ray diffraction [].

2-(1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl)chroman-4-one derivatives

  • Compound Description: This series of compounds was synthesized using both microwave irradiation and conventional heating methods []. The primary focus of this research was the development of new hybrid compounds containing both flavanone and pyrazoline structural motifs and evaluating their antimicrobial properties [].

2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile

  • Compound Description: This compound, a chromeno[2,3-b]pyridine derivative, was synthesized through a multicomponent reaction and its structure was confirmed through spectroscopic methods []. The study also involved an assessment of its ADME properties [].

4-((5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenyloxazol-5(4H)-one derivatives

  • Compound Description: This series of pyrazole derivatives was synthesized starting from a pyrazole-based oxazolone derivative []. Some of these compounds were further screened for their antiproliferative activity against specific cancer cell lines [].

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide derivatives

  • Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids was synthesized and evaluated for in vitro antimicrobial and anticancer activities []. The study also investigated their inhibitory activities against enzymes like FabH and EGFR [].

(E)-N-(4-bromophenyl)-2-cyano-3-[3-(2-methylpropyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enamide

  • Compound Description: This compound's crystal structure was determined, revealing two independent molecules connected through various hydrogen bonds [].

1-[1/2-(1-Benzyl-1H-[1,2,3]triazol-4-ylmethoxy)-naphthalen-2/1-yl]-3-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-propenones

  • Compound Description: This series of compounds was synthesized using a combination of Click chemistry and Claisen-Schmidt condensation, employing both microwave irradiation and conventional heating []. These compounds were then evaluated for their antimicrobial activity [].

2-(4-((1-Phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192)

  • Compound Description: LQFM192 is a novel piperazine derivative synthesized and evaluated for its potential as a new pharmacotherapy for mental disorders, specifically for its anxiolytic and antidepressant activities [].

2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide

  • Compound Description: This compound was synthesized via a condensation reaction and its structure was confirmed by NMR spectroscopy and X-ray diffraction [].

3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one and its derivatives

  • Compound Description: This compound, containing a 1-phenyl-3-p-chlorophenyl pyrazole unit, was used as a starting material to synthesize various derivatives []. These derivatives were tested for their antibacterial, antifungal, and anticancer activities [].

1-(2-Hydroxy-phenyl)-3-(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)-propenone

  • Compound Description: This compound was synthesized and characterized as part of a study focused on synthesizing various heterocyclic compounds containing the 1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl moiety [].

3-Chloro-2-(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)-chromon-4-one

  • Compound Description: This compound, a chromone derivative, was synthesized and characterized as part of the same study focused on synthesizing various heterocyclic compounds containing the 1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl moiety [].

2-(1'-phenyl-3'-thiophen-2-yl-3,4-dihydro-2H,1H'-[3,4]bipyrazol-5-yl)-phenol

  • Compound Description: This compound, a bipyrazole derivative, was synthesized and characterized as part of the same study focused on synthesizing various heterocyclic compounds containing the 1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl moiety [].

Co(II) Chelate Of 1-(-5-Hydroxy-3- Methyl-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-one

  • Compound Description: This Cobalt (II) chelate was synthesized using a derivative of 1-phenyl-1H-pyrazole as a ligand []. The study focused on evaluating its toxicological and biochemical effects in rats [].

(Z)-2-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one

  • Compound Description: This α,β-unsaturated carbonyl compound was synthesized using ultrasound irradiation in a green solvent system []. Its structure was confirmed using various spectroscopic techniques and single-crystal X-ray diffraction []. The compound was also tested for its antibacterial activity [].

2-(1-phenyl-3-methyl-5-chloro-1H-pyrazol-4-yl)-3-(1-naphthoylamido)-4-thiazolidinone

  • Compound Description: This compound was synthesized and its crystal structure was determined using single-crystal X-ray diffraction, revealing the presence of both intramolecular and intermolecular hydrogen bonds within its crystal lattice [, ].

Phenyl-(5-substituted 1-phenyl-1H-pyrazol-4-yl)methanols and their ω‐Dialkylaminoalkyl ethers

  • Compound Description: These compounds were synthesized and studied for their analgesic and anti-inflammatory activities [].

2-[2(1-phenyl-3-thiophen-2-yl-1H-pyrazol-4-yl)]-vinyl chromene-4-ones

  • Compound Description: This series of compounds containing a chromene-4-one moiety was synthesized using a multi-step approach involving a Baker-Venkatraman transformation [].

5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate

  • Compound Description: The crystal structure of this complex molecule, containing a 1-phenyl-1H-pyrazole unit, was determined using X-ray diffraction [].

(E)-1-(4-chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

  • Compound Description: This molecule's crystal structure, determined using X-ray diffraction, revealed a monoclinic crystal system []. Further analysis involved DFT studies, Hirshfeld surface analysis, energy framework calculations, and molecular docking simulations [].

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

  • Compound Description: This series of chalcones, incorporating a 1-phenyl-1H-pyrazole moiety, was synthesized, and the crystal structures of two representative examples were analyzed []. The study emphasized the role of C—H⋯O and C—H⋯π(arene) hydrogen bonds in their supramolecular assembly [].

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-substituted-phenyl)prop-2-en-1-ones

  • Compound Description: Two series of these functionalized chalcones, derived from a common precursor family, were synthesized []. The crystal structures of six examples were determined, revealing variations in their supramolecular assembly influenced by C—H⋯O and C—H⋯π(arene) hydrogen bonds [].

3,3'-((Aryl-1-phenyl-1H-pyrazol-4-yl)methylene)bis(1H-indole) derivatives

  • Compound Description: This series represents a novel class of diindolylmethanes incorporating a pyrazole moiety, synthesized using a reusable Fe3O4@SiO2@KIT-6 catalyst []. The study highlights the efficiency of this method in synthesizing these compounds [].

Chlorido{1-(2,3-dimethyl-5-oxido-1-phenyl-1H-pyrazol-2-ium-4-yl-κO)-2-[3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene-κO]hydrazin-1-ido-κN1}copper(II)

  • Compound Description: This copper(II) complex utilizes a derivative of 3-methyl-1-phenyl-4-hydrazopyrazolin-5-one as a tridentate ligand []. Structural analysis revealed a slightly distorted square-planar coordination around the Cu(II) atom [].

2-aryl-4-(1-phenyl-3-(p-tolyl)-1H-pyrazol-4-yl)-2,3-dihydro-1H-benzo[b][1,4]diazepines

  • Compound Description: This series of compounds represents a hybrid structure containing both pyrazole and benzodiazepine heterocycles []. Several compounds within this series demonstrated significant antimicrobial activity against a panel of bacterial and fungal strains [].

2-(4-((1‐phenyl‐1H‐pyrazol‐4‐yl)methyl)piperazin‐1‐yl)ethan‐1‐ol (LQFM032)

  • Compound Description: LQFM032 is another novel compound designed and synthesized for its potential anxiolytic effects []. Pharmacological studies suggest its anxiolytic-like activity is mediated through the benzodiazepine and nicotinic pathways [].

2-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2-oxo-N′-phenylaceto-hydrazonoyl bromide derivatives

  • Compound Description: This compound was used as a precursor for the synthesis of various heterocycles, including 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines []. The synthesized derivatives were characterized using elemental analysis and spectral data [].

6-(chloromethyl)-N2-(1-(4-substituted phenyl)-3-phenyl-1H-pyrazol-4-yl)methylene)-N4-aryl-1,3,5-triazine-2,4-diamine derivatives

  • Compound Description: This series of compounds containing a triazine ring was synthesized and evaluated for its antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi [].

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This compound was synthesized and characterized using spectroscopic techniques. Molecular docking studies were performed to understand its potential interaction with the human prostaglandin reductase (PTGR2) enzyme [].

(E)-3-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-1-(pyridin-3-yl)prop-2-en-1-ones

  • Compound Description: This series of chalcone derivatives containing a pyridin-3-yl group was synthesized and assessed for its in vitro cytotoxicity against various human cancer cell lines [].

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline

  • Compound Description: This secondary amine was synthesized using a reductive amination reaction involving a pyrazole-carbaldehyde derivative and 3-chloro-4-fluoroaniline [].

(E)-3-(3-(5-methyl-1-4-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one

  • Compound Description: The crystal structure of this compound, determined using X-ray diffraction, revealed a triclinic crystal system [].

3-Aryl-4-(1-phenyl-1H-pyrazol-4-yl)coumarins

  • Compound Description: These coumarin derivatives, incorporating a 1-phenyl-1H-pyrazole moiety, were synthesized using phase-transfer catalysis conditions and further utilized in photooxidation reactions to yield 3-phenylbenzo[g][1]benzopyrano[4,3-e]indazol-8(3H)-ones [].

3,4-Diarylcoumarins

  • Compound Description: These coumarin derivatives were synthesized alongside the 3-Aryl-4-(1-phenyl-1H-pyrazol-4-yl)coumarins and subjected to photooxidation to yield benzo[b]phenanthro[9,10-d]pyran-9-ones [].

4-[(2,4-dichlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

  • Compound Description: This compound's crystal structure, solved using X-ray diffraction, provided insights into its molecular geometry and intermolecular interactions, revealing the influence of N—H⋯O, C—H⋯Cl hydrogen bonds, and π–π interactions on its packing arrangement [].

3-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins

  • Compound Description: This series of coumarin derivatives, incorporating both a pyridine and a pyrazole ring, was synthesized using Krohnke's reaction conditions and evaluated for antibacterial and antifungal activities [].

4-Methyl-3-phenyl-6-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins

  • Compound Description: This series represents a variation of the previous series, synthesized and evaluated alongside the 3-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins for their antimicrobial properties [].

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This complex heterocyclic compound was synthesized via a three-component reaction and characterized using spectroscopic techniques [].

4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]dihydropyridines

  • Compound Description: This series of dihydropyridine derivatives was synthesized using Hantzsch cyclization and evaluated for its antimicrobial activity [].

4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]-3,4-dihydropyrimidin-2-ones

  • Compound Description: This series of dihydropyrimidinone derivatives was synthesized using Biginelli’s cyclization and evaluated for its antimicrobial activity along with the aforementioned dihydropyridine derivatives [].

2-(substituted ether)-5-(1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole derivatives

  • Compound Description: This series of 1,3,4-oxadiazole derivatives was designed by replacing an amide bond in a parent structure with a 1,3,4-oxadiazole moiety []. They were synthesized and evaluated for their antibacterial and antifungal activities [].

3-Phenyl-2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)thiazolidin-4-ones

  • Compound Description: This series of compounds, featuring both thiazolidin-4-one and pyrazole rings, was designed and synthesized based on the known anticancer activity of these heterocycles []. The synthesized compounds were evaluated for their COX-1 and COX-2 inhibitory potential, as well as their in vitro cytotoxic activity against cancer cell lines [].

(E)-3-methyl-4-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one

  • Compound Description: This compound's crystal structure was elucidated using X-ray diffraction, revealing a triclinic crystal system [].

Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate derivatives

  • Compound Description: This enolate salt was used as a starting material to synthesize various heterocyclic systems, including pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and thieno[2,3-b]pyridines [].

2-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-1-methyl-2-oxoethyl pyrrolidine-1-carbodithioate

  • Compound Description: The crystal structure of this compound was solved using X-ray diffraction, providing detailed information about its molecular geometry, including bond lengths and angles [].

Properties

CAS Number

1185292-99-2

Product Name

2-(1-Phenyl-1H-pyrazol-4-yl)-ethylamine hydrochloride

IUPAC Name

2-(1-phenylpyrazol-4-yl)ethanamine;hydrochloride

Molecular Formula

C11H14ClN3

Molecular Weight

223.7 g/mol

InChI

InChI=1S/C11H13N3.ClH/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11;/h1-5,8-9H,6-7,12H2;1H

InChI Key

MZXINSJWQRZLQM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCN.Cl

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)CCN.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.